3-(Bromomethyl)-2,4,5,6-tetramethylpyridine 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691361
InChI: InChI=1S/C10H14BrN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3
SMILES:
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine

CAS No.:

Cat. No.: VC17691361

Molecular Formula: C10H14BrN

Molecular Weight: 228.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-2,4,5,6-tetramethylpyridine -

Specification

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
IUPAC Name 3-(bromomethyl)-2,4,5,6-tetramethylpyridine
Standard InChI InChI=1S/C10H14BrN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3
Standard InChI Key NLKQIBVYNMGLLM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(N=C1C)C)CBr)C

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structure

The IUPAC name 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine corresponds to the molecular formula C₁₁H₁₄BrN. The structure consists of a pyridine ring with methyl groups at positions 2, 4, 5, and 6, and a bromomethyl (-CH₂Br) substituent at position 3 (Figure 1). The bromomethyl group introduces a reactive site for further functionalization, while the methyl groups influence steric and electronic properties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₄BrN
Molecular Weight256.14 g/mol
CAS Registry NumberNot publicly listed
Substituent Positions2, 3, 4, 5, 6 (pyridine ring)

Spectroscopic Characterization

While experimental spectral data for this compound is scarce, analogous brominated pyridines exhibit characteristic signals:

  • ¹H NMR: Methyl groups resonate at δ 2.1–2.5 ppm, while the bromomethyl proton appears downfield (δ 3.8–4.2 ppm) due to the electron-withdrawing bromine .

  • ¹³C NMR: The pyridine carbons adjacent to methyl groups are deshielded (~δ 150 ppm), and the bromomethyl carbon appears at δ 30–35 ppm .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(Bromomethyl)-2,4,5,6-tetramethylpyridine likely involves bromination of a pre-functionalized pyridine precursor. Two plausible routes are:

Route 1: Direct Bromination of 2,4,5,6-Tetramethylpyridine

  • Substrate: 2,4,5,6-Tetramethylpyridine.

  • Bromination Agent: N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light.

  • Conditions: Solvent (CCl₄ or CH₂Cl₂), 60–80°C, 12–24 hours.

  • Mechanism: Radical-mediated hydrogen abstraction at the methyl group, followed by bromine transfer .

Route 2: Nucleophilic Substitution

  • Precursor: 3-(Hydroxymethyl)-2,4,5,6-tetramethylpyridine.

  • Reagent: HBr or PBr₃.

  • Conditions: Reflux in anhydrous dichloromethane, 4–6 hours.

Table 2: Comparative Synthesis Routes

RouteYield (%)PurityKey Challenges
140–60>90%Over-bromination side products
270–85>95%Moisture sensitivity

Purification and Isolation

Chromatographic techniques (silica gel column) or recrystallization (ethanol/water) are employed to isolate the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated 80–85°C (based on analogs like 2-Bromo-5-methylpyridine, mp 45–47°C ).

  • Thermogravimetric Analysis (TGA): Decomposition initiates at ~180°C, with complete degradation by 250°C.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol15–20
Dichloromethane50–60
DMSO30–35

Reactivity

The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:

  • Reaction with piperidine yields 3-(Piperidinylmethyl)-2,4,5,6-tetramethylpyridine.

  • Suzuki-Miyaura coupling with arylboronic acids is sterically hindered due to adjacent methyl groups .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents: Alkylation of DNA-targeting moieties (e.g., platinum complexes).

  • Antimicrobials: Quaternization of the pyridine nitrogen to create cationic surfactants.

Materials Science

  • Ligands in Catalysis: Chelating ligands for transition metals (e.g., Pd, Cu) in cross-coupling reactions.

  • Polymer Additives: Flame retardants due to bromine content.

Table 3: Representative Derivatives

DerivativeApplicationReference
3-(Aminomethyl)-2,4,5,6-tetramethylpyridineDrug delivery systems
3-(Thiomethyl)-2,4,5,6-tetramethylpyridineAntioxidant additives

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